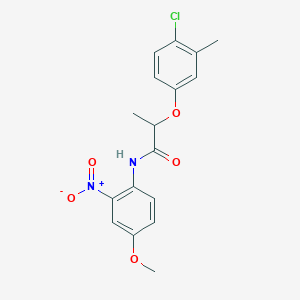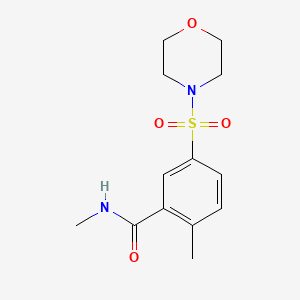
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide, also known as Nitrofen, is a herbicide that has been widely used in agriculture for weed control. It belongs to the group of diphenyl ether herbicides, which are known for their broad-spectrum activity against a variety of weeds. Nitrofen has been shown to be effective against a range of grasses and broadleaf weeds, making it a popular choice for farmers and gardeners alike.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide acts by inhibiting the synthesis of chlorophyll in plants. It does this by blocking the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. Without chlorophyll, plants are unable to carry out photosynthesis, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It has been shown to disrupt the normal functioning of plant cells, leading to cell death. It also affects the production of reactive oxygen species, which can cause oxidative damage to plant cells. This compound has also been shown to affect the activity of enzymes involved in the production of plant hormones, which can have a range of effects on plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide has several advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the effects of herbicides on plants. It is also relatively stable and easy to handle, making it a convenient choice for experiments. However, this compound has some limitations as well. It is highly toxic and can be hazardous to handle, requiring careful safety precautions. It is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide. One area of interest is the development of new herbicides based on the structure of this compound. Researchers are also studying the environmental impact of this compound and other diphenyl ether herbicides, including their persistence in soil and water. Another area of research is the development of new methods for the detection and quantification of this compound in environmental samples. Finally, researchers are investigating the potential health effects of this compound exposure in humans and animals.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide has been extensively studied for its scientific research applications. It has been used as a model compound to investigate the metabolism and toxicity of diphenyl ether herbicides in plants and animals. This compound has also been used to study the mode of action of herbicides and their effects on plant growth and development.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-8-13(4-6-14(10)18)25-11(2)17(21)19-15-7-5-12(24-3)9-16(15)20(22)23/h4-9,11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOMMFLDGQQOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)
![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)

![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4401075.png)
![4-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401096.png)
![N-(tert-butyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4401100.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4401104.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4401111.png)

![2-(4-fluorophenyl)-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B4401122.png)
